molecular formula C12H11F3N2OS2 B5529158 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5529158
M. Wt: 320.4 g/mol
InChI Key: NGOGQMUNYAOZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DT-010, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiazole family of compounds and has been shown to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of other thiazole derivatives. It could also involve studying its chemical reactivity in more detail .

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2OS2/c13-12(14,15)8-2-1-3-9(6-8)17-10(18)7-20-11-16-4-5-19-11/h1-3,6H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOGQMUNYAOZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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